
CWP232291
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CWP232291 is a small molecule and prodrug of CWP232204 targeting Src associated in mitosis, of 68 kDa (Sam68 or KHDRBS1), with potential antineoplastic activity. CWP232291 is converted in serum into its active form CWP232204 which binds to Sam68, thereby resulting in the induction of apoptosis in selective cancer cells. Due to the multimodular structure of Sam68, the apoptosis mediated by CWP232204-Sam68 interaction can be attributed to 1) activation of transcription factor NF-kB induced by tumor necrosis factor alpha signaling, 2) alternative splicing of BCL-2 apoptosis gene, driving the balance towards pro-apoptotic as opposed to anti-apoptotic isoforms, 3) down-regulation of the anti-apoptotic protein survivin via Want signaling.
Aplicaciones Científicas De Investigación
1. Advancement in Workflow Provenance and Data Analysis Automation
CWP232291, as part of the CWLProv framework, plays a crucial role in enhancing scientific workflows and data analysis. The framework is designed to address challenges related to the effective sharing, publication, and reproducibility of workflows, especially due to incomplete provenance capture and lack of interoperability between different technical platforms. CWLProv, using CWP232291, ensures uniformity in provenance, supports comprehensive and fully re-executable workflows with domain-specific information, and promotes the creation of semantically rich, executable research objects. This framework significantly contributes to the fields where computationally driven data-intensive experiments are prevalent, ensuring that the analyses are understandable, reusable, and can be reproduced to validate published findings (Khan et al., 2019).
2. Enhancement of Geospatial Data Framework for FAIR Science
CWP232291, through its association with workflow frameworks and languages like CWL, plays a part in the GeoEDF framework. GeoEDF aims to address challenges in the earth sciences by facilitating workflows that execute entirely on science gateways. This framework makes remote datasets directly usable in computational code, thereby promoting FAIR (Findable, Accessible, Interoperable, Reusable) science. It is particularly beneficial in reducing the time researchers spend on manually acquiring, wrangling, and processing earth observation data, enhancing the efficiency of scientific research in earth sciences (Kalyanam et al., 2020).
3. Supporting Interdisciplinary Scientific Challenges
CWP232291, as part of CWI's scientific research endeavors, supports various interdisciplinary scientific challenges, including computational fluid dynamics, plasma physics, smart power grids, and biofuels. CWI's mission to discover knowledge and transfer it to society and industry, including energy topics, aligns well with the capabilities of CWP232291 in addressing complex scientific problems and contributing to long-term European scientific challenges, especially in offshore wind energy (Witteveen, 2014).
Propiedades
Nombre del producto |
CWP232291 |
|---|---|
Nombre IUPAC |
NONE |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>5 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
CWP-232291; CWP232291; CWP 232291. |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



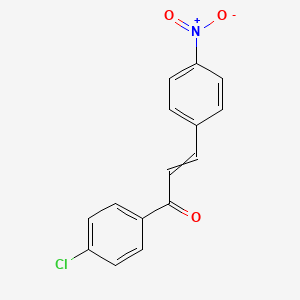
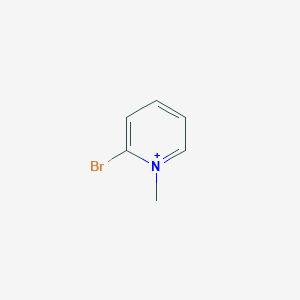

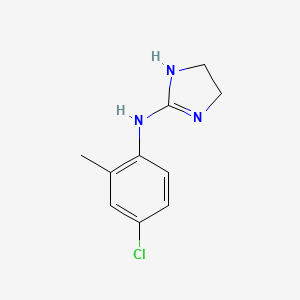
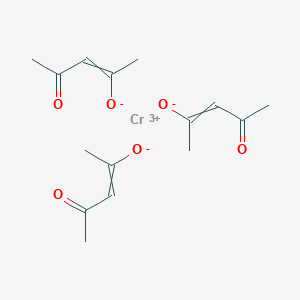
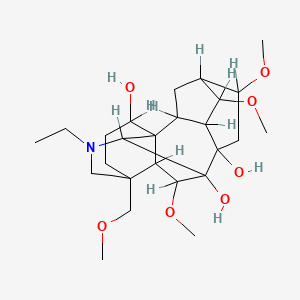
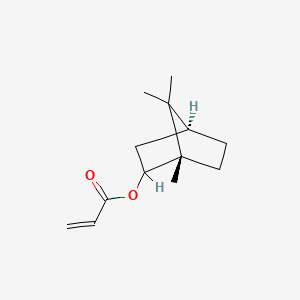
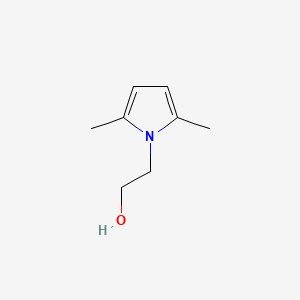
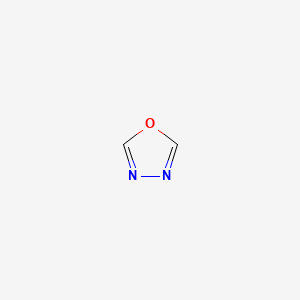
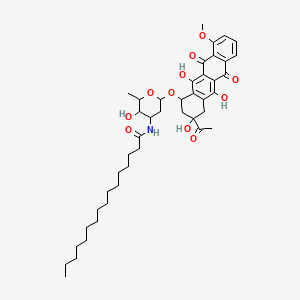

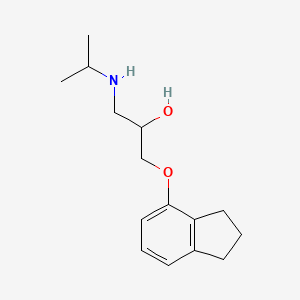
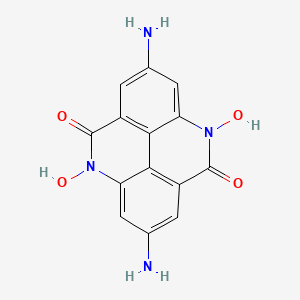
![N-[4-(2-Benzimidazolyl)phenyl]maleimide](/img/structure/B1194385.png)